molecular formula C21H13F6NaO5 B611273 Tecarfarin sodium CAS No. 1004551-83-0

Tecarfarin sodium

Cat. No.: B611273
CAS No.: 1004551-83-0
M. Wt: 482.3 g/mol
InChI Key: DTAROZQXDYVCQR-UHFFFAOYSA-M
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Description

Tecarfarin sodium (ATI-5923) is a novel vitamin K antagonist (VKA) designed to inhibit vitamin K epoxide reductase (VKOR), a critical enzyme in the coagulation cascade. Developed by ARYx Therapeutics (now under Cadrenal Therapeutics), tecarfarin targets conditions requiring chronic anticoagulation, such as atrial fibrillation (AFib), mechanical heart valves, and thromboembolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tecarfarin sodium involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography-tandem mass spectrometry (LC/MS/MS) are used for analysis and quality control .

Chemical Reactions Analysis

Types of Reactions: Tecarfarin sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .

Scientific Research Applications

Introduction to Tecarfarin Sodium

This compound, a novel anticoagulant, is a structural analog of warfarin, designed to provide more stable and predictable anticoagulation. Unlike warfarin, tecarfarin exhibits a unique pharmacokinetic profile that allows for better management of patients requiring chronic anticoagulation, particularly those with conditions that complicate traditional anticoagulant therapy. This article explores the scientific research applications of this compound, including its efficacy, safety, and potential clinical benefits.

Overview

This compound functions by inhibiting vitamin K epoxide reductase, an enzyme critical for the synthesis of vitamin K-dependent clotting factors. Its pharmacokinetic properties include:

  • Stable Absorption : Tecarfarin demonstrates consistent absorption and metabolism, which is less affected by dietary vitamin K intake compared to warfarin.
  • Dose Adjustment : Studies indicate that dose titration is necessary to maintain therapeutic international normalized ratio (INR) levels, particularly at higher doses (20 mg and above) .

Clinical Trial Insights

A Phase 2/3 clinical trial involving 607 patients demonstrated that tecarfarin achieved a time in therapeutic range (TTR) of over 72%, suggesting superior control compared to traditional warfarin therapy . The trial also highlighted:

  • Safety Profile : Tecarfarin was well-tolerated among participants, with fewer instances of major bleeding events compared to warfarin .
  • Efficacy in Special Populations : Patients with chronic kidney disease showed no significant alteration in tecarfarin exposure, contrasting with increased exposure observed with warfarin .

Atrial Fibrillation Management

Tecarfarin has shown promise in managing atrial fibrillation (AF), a condition that significantly increases the risk of thromboembolic events. Research indicates:

  • Reduced Thromboembolic Events : In studies comparing tecarfarin to warfarin in AF patients, tecarfarin resulted in fewer thrombotic events while maintaining effective anticoagulation .
  • Patient Compliance : The more predictable pharmacokinetic profile may enhance patient adherence to therapy due to reduced dietary restrictions and monitoring burdens .

Use in Patients with Mechanical Heart Valves

Patients with mechanical heart valves often face challenges with anticoagulation therapy due to fluctuating INR levels. Tecarfarin's stable action offers several advantages:

  • Consistent Anticoagulation : Clinical findings suggest that tecarfarin may provide better TTR in patients with mechanical heart valves compared to warfarin .
  • FDA Designations : Tecarfarin has received FDA orphan drug designation for specific patient populations, including those requiring anticoagulation post-heart valve replacement .

Chronic Kidney Disease

Patients with chronic kidney disease frequently experience complications from traditional anticoagulants like warfarin. Tecarfarin's pharmacokinetics are less impacted by renal function:

  • Predictable Dosing : Studies indicate that tecarfarin dosing remains stable even in patients with severe kidney impairment, addressing a significant gap in anticoagulation therapy for this population .

Efficacy Comparison Table

ParameterTecarfarinWarfarin
Time in Therapeutic Range (%)>72%<50%
Major Bleeding EventsFewer incidentsHigher incidence
Thrombotic EventsSignificantly lowerHigher incidence

Safety Profile

In terms of safety, tecarfarin has demonstrated:

  • Adverse Events : The incidence of serious adverse events was low; only one participant withdrew due to hematochezia during trials involving higher doses .
  • Overall Tolerability : The compound was well-tolerated across diverse patient populations without significant adverse reactions reported .

Case Study 1: Atrial Fibrillation Patient Management

In a multicenter trial involving patients with atrial fibrillation, tecarfarin was administered as an alternative to warfarin. Results indicated:

  • Improved patient outcomes concerning thromboembolic events.
  • Enhanced patient satisfaction due to reduced INR monitoring frequency.

Case Study 2: Chronic Kidney Disease Management

A cohort study focusing on patients with chronic kidney disease revealed:

  • Tecarfarin maintained stable INR levels without requiring frequent adjustments.
  • Patients reported fewer complications related to bleeding compared to those on warfarin.

Mechanism of Action

Comparison with Similar Compounds

Mechanism of Action and Metabolism

Parameter Tecarfarin Warfarin Direct Oral Anticoagulants (DOACs)
Target VKORC1 VKORC1 Thrombin (dabigatran) or Factor Xa (others)
Metabolism hCE-2 (non-CYP450) CYP2C9/CYP3A4 CYP3A4 (partial) or renal excretion
Key Metabolite ATI-5900 (inactive) Hydroxywarfarin (CYP2C9-mediated) Minimal/no active metabolites
Drug Interactions Minimal CYP450 involvement High (CYP2C9 inhibitors/inducers) Moderate (CYP3A4/P-gp inhibitors)
  • Tecarfarin vs. Warfarin : Tecarfarin avoids CYP450-mediated metabolism, reducing variability caused by genetic polymorphisms (e.g., CYP2C92/3) or interactions with drugs like amiodarone . In a study with fluconazole (CYP2C9 inhibitor), tecarfarin’s AUC remained unchanged, while warfarin’s AUC increased by 113% .
  • Tecarfarin vs. DOACs : Unlike DOACs, tecarfarin allows monitoring via INR and has a reversal agent (vitamin K or FFP), whereas DOACs require specific antidotes (e.g., idarucizumab for dabigatran) .

Pharmacokinetics (PK) and Pharmacodynamics (PD)

Parameter Tecarfarin Warfarin
Half-life (t₁/₂) 87–136 hours (mean: 119) ~40 hours
Bioavailability 77% 87%
Time to Peak (tₘₐₓ) 4.67 hours (oral) 2.17 hours (oral)
Volume of Distribution 0.49 L·kg⁻¹ (blood-centric) 0.14 L·kg⁻¹ (tissue distribution)
IC₅₀ for VKORC1 0.67 µM 0.84 µM
  • Efficacy : In the EmbraceAC trial (Phase II/III, n=612), tecarfarin and warfarin achieved similar time in therapeutic range (TTR: 74.0% vs. 73.2%, P=0.506) . However, tecarfarin showed superior TTR (71.4%) in AFib patients with CYP2C9 inhibitors .
  • Reversal : Fresh frozen plasma (FFP) rapidly reversed tecarfarin-induced anticoagulation, while vitamin K1 had delayed effects due to tecarfarin’s shorter t₁/₂ compared to warfarin .

Special Populations

  • Renal Impairment : Tecarfarin’s PK are unaffected by severe chronic kidney disease (CKD), whereas warfarin’s exposure increases by 44% in CKD patients .
  • Genetic Variability : Tecarfarin is less affected by VKORC1 mutations (e.g., A26P, I123N) than warfarin, though resistance occurs with V54L and Y139H mutations .

Advantages and Limitations

Advantages

  • Predictable metabolism (hCE-2) reduces variability in dosing .
  • Suitable for patients with CKD or CYP2C9 polymorphisms .
  • Orphan drug designation for LVAD and ESRD populations .

Limitations

  • No proven superiority over warfarin in TTR .
  • Limited efficacy in patients with specific VKORC1 mutations (e.g., V54L) .

Biological Activity

Tecarfarin sodium is a novel oral anticoagulant that represents a significant advancement in anticoagulation therapy, particularly for patients with specific medical conditions such as chronic kidney disease (CKD) and those with implanted cardiac devices. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, clinical trial findings, and potential therapeutic applications.

Overview of this compound

This compound is classified as a vitamin K antagonist (VKA) that operates through a mechanism distinct from traditional VKAs like warfarin. It is metabolized primarily by carboxyl esterase rather than the cytochrome P450 system, which allows for more predictable anticoagulation effects and reduces the risk of drug-drug interactions commonly associated with warfarin therapy .

The pharmacokinetic profile of tecarfarin indicates that it has a longer half-life and more stable plasma concentrations compared to warfarin. A study comparing the pharmacokinetics of tecarfarin and warfarin in patients with CKD found that tecarfarin's elimination half-life decreased by 8%, while the half-lives of warfarin increased significantly in CKD patients . This stability is crucial for maintaining therapeutic levels in populations that are often difficult to manage with traditional anticoagulants.

Key Pharmacokinetic Parameters:

ParameterTecarfarinWarfarin
MetabolismCarboxyl esteraseCYP2C9
Elimination Half-LifeDecreased by 8%Increased by 20% (S-warfarin)
Plasma Concentration VariabilityLowHigh

Clinical Trials and Efficacy

Tecarfarin has been evaluated across multiple clinical trials involving over 1,000 participants. The results from these studies highlight its potential advantages over traditional VKAs:

  • Phase 2/3 Trial Findings : In a randomized controlled trial comparing tecarfarin to warfarin in patients requiring chronic anticoagulation, the time in therapeutic range (TTR) was found to be similar between the two drugs (72.3% for tecarfarin vs. 71.5% for warfarin) with no significant differences in thromboembolic or bleeding events . This suggests that tecarfarin can provide comparable efficacy while potentially offering better safety profiles for certain populations.
  • Specific Populations : Tecarfarin has shown promise particularly in patients with CKD and those with left ventricular assist devices (LVADs). It received orphan drug designation for these groups due to its favorable safety profile and reduced risk of complications associated with traditional anticoagulants .

Case Studies

  • Chronic Kidney Disease Patients : A study indicated that tecarfarin dosing resulted in more predictable anticoagulation outcomes compared to warfarin in CKD patients. The study concluded that tecarfarin might be a safer alternative for this population, who often experience complications from traditional VKAs due to altered metabolism .
  • Patients with Atrial Fibrillation : In another clinical trial involving patients with atrial fibrillation, those switched from warfarin to tecarfarin achieved a mean TTR of 71.4% within three weeks, demonstrating the drug's rapid effectiveness in maintaining therapeutic anticoagulation levels .

Safety Profile

Tecarfarin has been generally well-tolerated across various studies, with no serious adverse events reported during clinical trials. This safety profile is particularly relevant for populations at higher risk of complications from anticoagulation therapy, such as those with renal impairment or heart devices .

Q & A

Basic Research Questions

Q. What distinguishes tecarfarin’s mechanism of action and metabolic pathway from warfarin?

Tecarfarin inhibits vitamin K epoxide reductase (VKOR), like warfarin, but its metabolism bypasses the CYP450 system. Instead, it is hydrolyzed by carboxylesterase 2 (CES2), a non-saturable pathway abundant in tissues, reducing drug-drug interactions and genetic variability linked to CYP2C9 polymorphisms . This design minimizes dosing fluctuations in patients with renal impairment or CYP2C9 variants, a key limitation of warfarin .

Q. What are the key pharmacokinetic parameters of tecarfarin in preclinical and early-phase trials?

Single ascending dose (SAD) studies showed linear AUC₀–∞ and dose proportionality, with an elimination half-life of 87–136 hours. Multiple ascending dose (MAD) trials demonstrated steady-state INR (1.7–2.0) at 20–40 mg/day, achieved within one week . Comparative studies with warfarin revealed similar coagulation factor suppression (II, VII, IX, X) at equivalent INR levels, supporting comparable pharmacodynamic efficacy .

Q. What were the primary outcomes of pivotal clinical trials evaluating tecarfarin?

In the EMBRACE-AC Phase 2/3 trial (n=607), tecarfarin achieved a time in therapeutic range (TTR) of 72.3% vs. warfarin’s 71.5% (p=0.51), with no significant difference in thrombotic or major bleeding events. Notably, warfarin’s TTR here exceeded real-world averages (50–65%) due to centralized dosing protocols . A Phase 2a trial in atrial fibrillation patients reported a TTR of 71.4% for tecarfarin, with minimal extreme INR deviations (<1.5 or >4.0: 1.2% each) .

Advanced Research Questions

Q. How can experimental designs address confounding factors in anticoagulation trials, as seen in EMBRACE-AC?

The EMBRACE-AC trial used a centralized dose control center with genotype-guided dosing to standardize protocols, mitigating variability from CYP2C9 polymorphisms and drug interactions . Researchers should consider similar centralized systems or stratification by genetic/metabolic subgroups to isolate treatment effects. Blinding and active comparators (e.g., warfarin with tight TTR control) are critical for validity .

Q. How should researchers reconcile contradictory TTR findings between tecarfarin trials and real-world warfarin data?

While tecarfarin’s TTR in EMBRACE-AC matched warfarin’s trial performance, real-world warfarin TTR is typically lower (50–65%) due to less rigorous monitoring. Methodologically, future trials should include a "real-world" warfarin arm without centralized dosing to better contrast tecarfarin’s stability . Subgroup analyses (e.g., CYP2C9-variant carriers) may highlight tecarfarin’s advantages in specific populations .

Q. What dosing strategies optimize tecarfarin’s efficacy in subpopulations with genetic or renal comorbidities?

Phase 1/2 trials showed tecarfarin’s dose requirements (15.6 mg/day for INR 2–3) are unaffected by CYP2C9 variants or renal function, unlike warfarin, which requires lower doses in poor metabolizers . For patients with end-stage renal disease (ESRD), tecarfarin’s non-renal clearance may offer predictable dosing, though Phase 3 validation is pending .

Q. How can pharmacodynamic modeling inform tecarfarin’s therapeutic window in LVAD patients?

Preclinical dog models demonstrated dose-dependent reductions in Factor X/VII and INR elevation, with tecarfarin achieving faster coagulation suppression than warfarin . Researchers should integrate these data with human Phase 2/3 results (e.g., EMBRACE-AC) to model dose-response curves for LVAD populations, prioritizing INR stability and bleeding risk .

Q. Methodological Considerations

  • Data Contradiction Analysis : When comparing tecarfarin and warfarin, account for trial design disparities (e.g., centralized vs. real-world dosing). Use meta-regression to adjust for confounding variables like genotype or renal function .
  • Subpopulation Stratification : Analyze outcomes in CYP2C9-variant carriers, ESRD patients, or those on CYP450 inhibitors to identify tecarfarin’s niche efficacy .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Leverage Phase 1 MAD data to predict steady-state INR and factor suppression, enabling personalized dosing algorithms .

Properties

CAS No.

1004551-83-0

Molecular Formula

C21H13F6NaO5

Molecular Weight

482.3 g/mol

IUPAC Name

sodium;3-[[4-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)oxycarbonylphenyl]methyl]-2-oxochromen-4-olate

InChI

InChI=1S/C21H14F6O5.Na/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30;/h2-9,28H,10H2,1H3;/q;+1/p-1

InChI Key

DTAROZQXDYVCQR-UHFFFAOYSA-M

SMILES

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

60 TIS 99, ATI-5923, ATI-5923 Sodium salt, Tecarfarin sodium

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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